

In-depth Technical Guide: Cdk7-IN-14, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cdk7-IN-14

Cat. No.: B15143172

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A comprehensive analysis of the selective CDK7 inhibitor, **Cdk7-IN-14**, is currently limited by the public availability of detailed experimental data. This technical guide serves to consolidate the existing information on **Cdk7-IN-14** and outlines the significant gaps in publicly accessible research required for a complete understanding of its therapeutic potential.

Cdk7-IN-14 has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Information available from chemical suppliers indicates that this compound originates from the Chinese patent CN114249712A, where it is referred to as compound 3. It is classified as a pyrimidinyl derivative with the CAS number 2765676-49-9 and a molecular weight of 476.43 g/mol .

Despite its availability for research purposes, a thorough review of scientific literature and public patent databases did not yield specific, peer-reviewed studies detailing the biological and pharmacological properties of **Cdk7-IN-14**. Key experimental data, including its kinase selectivity profile, cellular activity, and in vivo efficacy, remain within the confines of the initial patent filing, for which a detailed public translation with experimental specifics is not readily accessible.

Core Data Summary (Based on Available Information)

Due to the absence of published research, a comprehensive summary of quantitative data is not possible at this time. The following table represents the type of data that would be essential

for a thorough evaluation of **Cdk7-IN-14**.

Data Point	Cdk7-IN-14	Reference
Target	CDK7	[1][2][3][4][5][6][7]
Chemical Class	Pyrimidinyl derivative	[1][2][3][4][5][6][7]
Molecular Formula	C22H24F3N6OP	[5]
Molecular Weight	476.43	[1][4]
CAS Number	2765676-49-9	[2]
IC50 (CDK7)	Data not publicly available	
Kinase Selectivity	Data not publicly available	
Cellular Potency	Data not publicly available	

Signaling Pathways and Experimental Workflows

The dual roles of CDK7 in regulating the cell cycle and transcription make it a compelling target in oncology.[6] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[6] Additionally, as a component of the general transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[6] Inhibition of CDK7 is therefore expected to induce cell cycle arrest and suppress the transcription of key oncogenes.

A logical experimental workflow to characterize a novel CDK7 inhibitor like **Cdk7-IN-14** would involve a series of in vitro and in vivo studies.

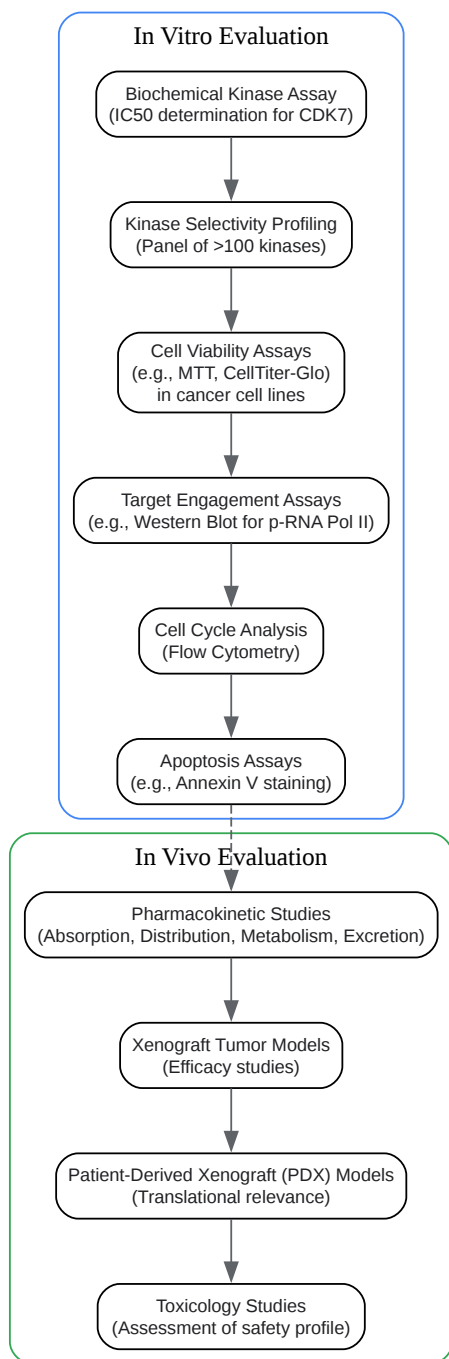


Figure 1. A standard workflow for the preclinical evaluation of a novel CDK7 inhibitor.

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Figure 1. A standard workflow for the preclinical evaluation of a novel CDK7 inhibitor.

The signaling pathway affected by CDK7 inhibition is central to cell proliferation and survival.

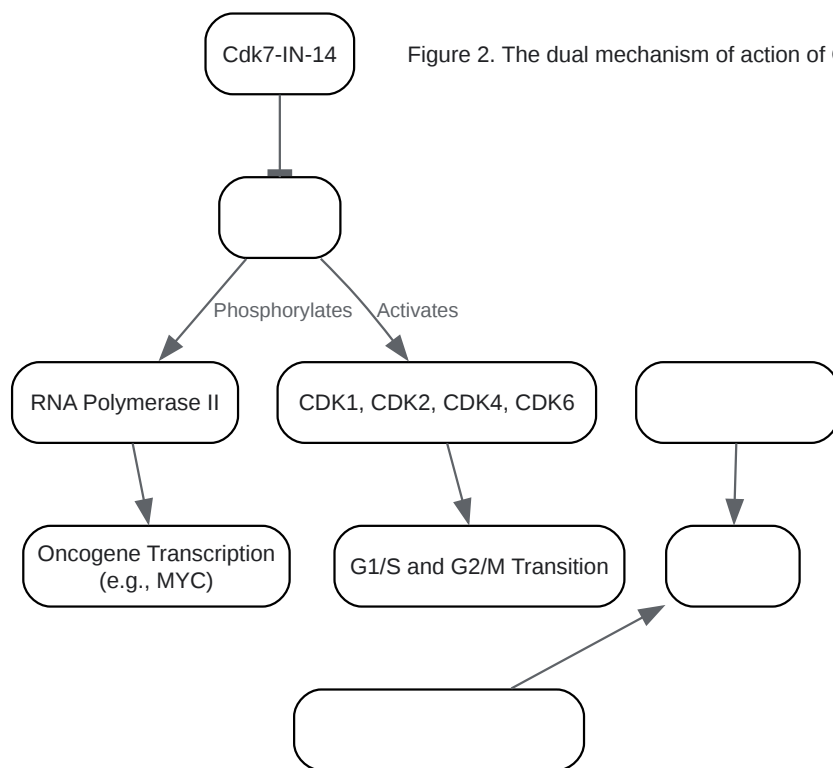


Figure 2. The dual mechanism of action of CDK7 inhibition leading to apoptosis.

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Figure 2. The dual mechanism of action of CDK7 inhibition leading to apoptosis.

Conclusion and Future Directions

Cdk7-IN-14 is a recognized potent inhibitor of CDK7, yet it remains an enigmatic compound due to the lack of publicly available, peer-reviewed data. To fully assess its potential as a therapeutic agent, detailed studies are required to elucidate its biochemical and cellular activity, selectivity, mechanism of action, and in vivo efficacy and safety.

For researchers in the field of drug discovery and development, **Cdk7-IN-14** represents an opportunity for further investigation. The synthesis and independent evaluation of this compound according to established experimental protocols would be a critical step in determining its true value as a selective CDK7 inhibitor. Until such data becomes publicly accessible, a comprehensive technical guide on **Cdk7-IN-14** cannot be fully realized.

Alternative Well-Characterized CDK7 Inhibitors:

For a comprehensive understanding of selective CDK7 inhibition, researchers are encouraged to review the extensive literature on well-documented inhibitors such as THZ1 and YKL-5-124. These compounds have been instrumental in validating CDK7 as a therapeutic target and their properties have been extensively characterized in numerous publications.

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References

- 1. US7291624B2 - CDK-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US10351578B2 - Heterocyclic-substituted pyridinopyrimidinone derivative as CDK inhibitor and use thereof - Google Patents [patents.google.com]
- 4. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [In-depth Technical Guide: Cdk7-IN-14, a Selective CDK7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15143172#cdk7-in-14-as-a-selective-cdk7-inhibitor\]](https://www.benchchem.com/product/b15143172#cdk7-in-14-as-a-selective-cdk7-inhibitor)

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